Hydroxyzine d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hydroxyzine is an antihistamine that works by preventing the effects of a substance called histamine, which is produced by the body . It is used to help control anxiety and tension caused by nervous and emotional conditions. It can also be used to help control anxiety and produce sleep before surgery. This medicine is also used to relieve symptoms of allergic conditions (e.g., chronic urticaria and atopic and contact dermatoses) .

Synthesis Analysis

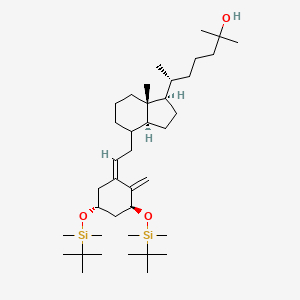

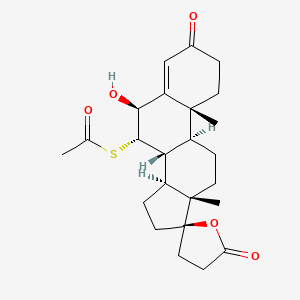

Hydroxyzine D4 is the labelled analogue of Hydroxyzine, which is a histamine H1 receptor antagonist with an anti-allergic property . The synthesis of hydroxyzine-d8 was accomplished by coupling piperazine-d8 with 4-chlorobenzhydryl chloride followed by the reaction of the first intermediate .

Molecular Structure Analysis

Hydroxyzine has a molecular formula of C21H27ClN2O2 . The structure of Hydroxyzine D4 is similar to that of Hydroxyzine, but with four hydrogen atoms replaced by deuterium .

Chemical Reactions Analysis

The kinetics of the oxidation reaction of Hydroxyzine hydrochloride with potassium peroxymonosulfate was studied depending on the pH of the medium . It was established for the first time that the kinetics of the reaction of N-oxidation of Hydroxyzine obeyed the general laws of the mechanism of specific acid–base catalysis, proceeded quantitatively and stoichiometrically according to the mechanism of nucleophilic substitution of the β-oxygen atom of the peroxyacid group of peroxymonosulfate ions .

Aplicaciones Científicas De Investigación

Postmortem Redistribution Studies :

- Hydroxyzine has been studied for its postmortem redistribution, comparing peripheral blood, central blood, and liver concentrations in medical examiner cases. It suggests moderate postmortem redistribution of hydroxyzine (McIntyre et al., 2013).

Synthesis of Deuterium Labeled Hydroxyzine :

- Research on the synthesis of deuterium-labeled isotopes of hydroxyzine (hydroxyzine-d8) has been conducted. This is useful for further research and quantification analysis of hydroxyzine using HPLC-MS/MS techniques (Vohra et al., 2015).

Pharmacokinetics in Animals :

- Studies have explored the pharmacokinetics of hydroxyzine and its metabolite cetirizine in horses, providing insights into appropriate regulatory recommendations for its use in performance animals (Knych et al., 2019).

Topical Delivery Systems :

- Research on hydroxyzine hydrochloride microsponges for topical delivery aimed at reducing side effects associated with oral formulations. The study focused on creating a drug-loaded dosage form for controlled release into the skin (Rizkalla et al., 2011).

Effect on Ischemia-Reperfusion Injury :

- Hydroxyzine has been investigated for its role in reducing necrosis in ischemia-reperfusion injury in rat skin flaps, comparing its effectiveness with other agents like vitamin C and cimetidine (Georgopoulos et al., 2012).

Electrochemical Studies for Drug Assay :

- An electrochemical study on hydroxyzine at a glassy carbon electrode has been carried out, developing a voltammetric procedure for assay of hydroxyzine in commercial tablets and human serum (Beltagi et al., 2008).

Mecanismo De Acción

Propiedades

Número CAS |

1219908-92-5 |

|---|---|

Fórmula molecular |

C21H23D4ClN2O2 |

Peso molecular |

378.93 |

Pureza |

98% HPLC |

Números CAS relacionados |

68-88-2 (unlabelled) |

Sinónimos |

2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1- yl}ethoxy)(D4)ethan-1-ol |

Etiqueta |

Hydroxyzine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[4-[4-(5-Hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B602398.png)

![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602407.png)